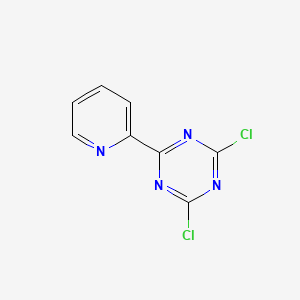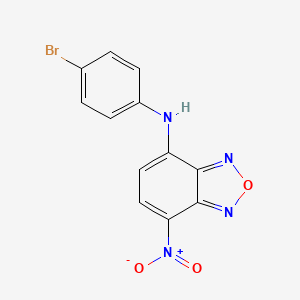
2,4-Dichloro-6-(2-pyridyl)-1,3,5-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dicloro-6-(2-piridil)-1,3,5-triazina es un compuesto heterocíclico que contiene tanto anillos de piridina como de triazina
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2,4-Dicloro-6-(2-piridil)-1,3,5-triazina típicamente implica la reacción de 2-cloropiridina con cloruro de cianúrico bajo condiciones específicas. La reacción generalmente se lleva a cabo en presencia de una base, como trietilamina, y un solvente, como diclorometano. Las condiciones de reacción, incluida la temperatura y el tiempo de reacción, se controlan cuidadosamente para garantizar que se obtenga el producto deseado con un alto rendimiento y pureza.
Métodos de producción industrial
En entornos industriales, la producción de 2,4-Dicloro-6-(2-piridil)-1,3,5-triazina puede involucrar síntesis a gran escala utilizando condiciones de reacción similares a las de los entornos de laboratorio. El proceso puede optimizarse para la eficiencia y la rentabilidad, considerando la escalabilidad de la reacción, la purificación y el aislamiento del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
2,4-Dicloro-6-(2-piridil)-1,3,5-triazina se somete a varios tipos de reacciones químicas, incluyendo:
Reacciones de sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, donde los átomos de cloro son reemplazados por otros nucleófilos.
Reacciones de oxidación y reducción: El compuesto puede participar en reacciones de oxidación y reducción bajo condiciones específicas.
Reacciones de acoplamiento: Se puede utilizar en reacciones de acoplamiento, como el acoplamiento de Suzuki-Miyaura, para formar nuevos enlaces carbono-carbono.
Reactivos y condiciones comunes
Sustitución nucleofílica: Los reactivos comunes incluyen aminas, tioles y alcoholes. Las reacciones generalmente se llevan a cabo en solventes polares, como dimetilformamida (DMF) o dimetilsulfóxido (DMSO), a temperaturas elevadas.
Oxidación y reducción: Se pueden usar reactivos como peróxido de hidrógeno o borohidruro de sodio bajo condiciones controladas.
Reacciones de acoplamiento: Los catalizadores de paladio y los ácidos borónicos se utilizan comúnmente en las reacciones de acoplamiento de Suzuki-Miyaura.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, las reacciones de sustitución nucleofílica pueden producir una variedad de derivados de triazina sustituidos, mientras que las reacciones de acoplamiento pueden producir moléculas orgánicas complejas con conjugación extendida.
Aplicaciones Científicas De Investigación
2,4-Dicloro-6-(2-piridil)-1,3,5-triazina ha sido ampliamente estudiada por sus aplicaciones en varios campos científicos:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas y como ligando en la química de coordinación.
Biología: El compuesto ha sido investigado por su potencial como agente antimicrobiano y como sonda para estudiar procesos biológicos.
Medicina: La investigación ha explorado su posible uso en el desarrollo de fármacos, particularmente por su capacidad para interactuar con objetivos biológicos específicos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales, incluidos tintes y polímeros.
Mecanismo De Acción
El mecanismo de acción de 2,4-Dicloro-6-(2-piridil)-1,3,5-triazina involucra su interacción con objetivos moleculares específicos. El compuesto puede unirse a iones metálicos, formando complejos estables que pueden influir en varios procesos químicos y biológicos. Las vías involucradas en su mecanismo de acción dependen de la aplicación específica y la naturaleza de las moléculas objetivo.
Comparación Con Compuestos Similares
2,4-Dicloro-6-(2-piridil)-1,3,5-triazina se puede comparar con otros compuestos similares, como:
2,4-Dicloro-6-(2-piridil)pirimidina: Similar en estructura pero contiene un anillo de pirimidina en lugar de un anillo de triazina.
Derivados de 2,4-Dicloro-6-(2-piridil)-1,3,5-triazina: Diversos derivados con diferentes sustituyentes en el anillo de triazina, que pueden alterar sus propiedades químicas y biológicas.
Propiedades
Fórmula molecular |
C8H4Cl2N4 |
|---|---|
Peso molecular |
227.05 g/mol |
Nombre IUPAC |
2,4-dichloro-6-pyridin-2-yl-1,3,5-triazine |
InChI |
InChI=1S/C8H4Cl2N4/c9-7-12-6(13-8(10)14-7)5-3-1-2-4-11-5/h1-4H |
Clave InChI |
WVHZYWQROQBRKE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C2=NC(=NC(=N2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2,2,2-trichloro-1-(4-methoxyanilino)ethyl]pyridine-3-carboxamide](/img/structure/B11712186.png)
![4-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-N,N-dimethylaniline](/img/structure/B11712197.png)
![N-(2,2,2-Trichloro-1-{[(2-methylphenyl)carbamothioyl]amino}ethyl)nonanamide](/img/structure/B11712204.png)
![2-{[3-(2-Octadecanoylhydrazinyl)-3-oxopropanoyl]amino}benzoic acid](/img/structure/B11712209.png)
![4-bromo-2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11712212.png)

![2,4-Dichloro-6-(dibenzo[b,d]furan-4-yl)-1,3,5-triazine](/img/structure/B11712225.png)

![5-{[1,1'-Biphenyl]-4-YL}-2-{4-[(1E)-2-(naphthalen-2-YL)ethenyl]phenyl}-1,3-oxazole](/img/structure/B11712234.png)
![N-[(E)-phenylmethylidene]-9H-carbazol-9-amine](/img/structure/B11712242.png)
![2-(propan-2-ylidene)-2,3-dihydro-7H-furo[3,2-g]chromen-7-one](/img/structure/B11712244.png)
![2-(4-nitrophenyl)-N'-[(E)-(pyridin-3-yl)methylidene]acetohydrazide](/img/structure/B11712248.png)
![4-{[({2,2,2-Trichloro-1-[(2,4-dichlorobenzoyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid](/img/structure/B11712266.png)

